N-(benzimidazol-2-ylideneamino)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole,2,2’-azobis- (9CI) is a chemical compound with the molecular formula C14H10N6. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole,2,2’-azobis- (9CI) typically involves the reaction of benzimidazole with azo compounds under specific conditions. One common method involves the use of a diazonium salt, which reacts with benzimidazole to form the azo linkage. The reaction conditions often include acidic or basic environments, and the process may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1H-Benzimidazole,2,2’-azobis- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole,2,2’-azobis- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole,2,2’-azobis- (9CI) involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, affecting their function. The azo linkage in the compound may also play a role in its activity by undergoing reduction or oxidation reactions within the biological environment .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole,2,2’-azobis- (9CI) can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial properties.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological activities.
2-Substituted benzimidazoles: Explored for their anticancer potential
The uniqueness of 1H-Benzimidazole,2,2’-azobis- (9CI) lies in its azo linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
15507-27-4 |
---|---|
Molekularformel |
C14H10N6 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
bis(1H-benzimidazol-2-yl)diazene |
InChI |
InChI=1S/C14H10N6/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
DCMBKEMPUHATNN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/N=N/C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N=NC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.